molecular formula C10H22N2 B2477650 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine CAS No. 923106-25-6

4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine

Cat. No.: B2477650
CAS No.: 923106-25-6
M. Wt: 170.3
InChI Key: IDORZLCUHIXBTH-UHFFFAOYSA-N
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Description

4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine is a synthetic compound known for its stimulant properties It is structurally related to other synthetic cathinones and has been studied for its potential effects on the central nervous system

Scientific Research Applications

4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine has several scientific research applications:

Safety and Hazards

The compound should not be ingested, inhaled, or come into contact with eyes, skin, or clothing . It is considered very compulsive and prone to causing psychosis and paranoia, just like other alphas .

Future Directions

While specific future directions for this compound are not mentioned in the sources, it’s worth noting that synthetic cathinones are a topic of ongoing research due to their abuse potential and health risks . Further studies are needed to fully understand the effects and potential risks associated with 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine typically involves the reaction of 4-methylpentan-2-one with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like toluene or ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or secondary amines .

Comparison with Similar Compounds

Similar Compounds

    Alpha-Pyrrolidinopentiophenone (alpha-PVP): A synthetic cathinone with similar stimulant effects.

    Alpha-Pyrrolidinobutiophenone (alpha-PBP): Another synthetic cathinone with comparable properties.

    Alpha-Pyrrolidinohexanophenone (alpha-PHP): Known for its potent stimulant effects.

Uniqueness

4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine is unique due to its specific structural configuration, which influences its pharmacological properties. Its ability to inhibit the reuptake of norepinephrine and dopamine more potently than some other synthetic cathinones makes it a compound of interest in scientific research .

Properties

IUPAC Name

4-methyl-2-pyrrolidin-1-ylpentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-9(2)7-10(8-11)12-5-3-4-6-12/h9-10H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDORZLCUHIXBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CN)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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